molecular formula C23H27NO2 B12510466 N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

Katalognummer: B12510466
Molekulargewicht: 349.5 g/mol
InChI-Schlüssel: LZLRJYSRMSQLFO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is an organic compound that belongs to the class of amides. This compound features a cyclohexyl group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. The presence of an ethoxy group on the phenyl ring adds to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-cyclohexylbenzoic acid and 4-ethoxyphenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Formation of the Prop-2-enamide Moiety: The resulting intermediate is then subjected to a Wittig reaction with an appropriate phosphonium ylide to introduce the prop-2-enamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas in the presence of palladium on carbon.

    Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects.

    Industry: Used in the development of new materials or as an intermediate in the production of specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(4-cyclohexylphenyl)-3-phenylprop-2-enamide: Lacks the ethoxy group, which may affect its chemical properties and reactivity.

    N-(4-methylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide: Contains a methyl group instead of a cyclohexyl group, leading to different steric and electronic effects.

Uniqueness

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide is unique due to the presence of both the cyclohexyl and ethoxy groups, which can influence its chemical behavior and potential applications. These structural features may enhance its stability, reactivity, or interaction with biological targets compared to similar compounds.

Eigenschaften

Molekularformel

C23H27NO2

Molekulargewicht

349.5 g/mol

IUPAC-Name

N-(4-cyclohexylphenyl)-3-(4-ethoxyphenyl)prop-2-enamide

InChI

InChI=1S/C23H27NO2/c1-2-26-22-15-8-18(9-16-22)10-17-23(25)24-21-13-11-20(12-14-21)19-6-4-3-5-7-19/h8-17,19H,2-7H2,1H3,(H,24,25)

InChI-Schlüssel

LZLRJYSRMSQLFO-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.